molecular formula C27H32N2O4 B14470732 (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine CAS No. 65935-53-7

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine

Cat. No.: B14470732
CAS No.: 65935-53-7
M. Wt: 448.6 g/mol
InChI Key: KBJPTKHNHLTMIV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both an unsaturated dicarboxylic acid and a substituted piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then coupled with the (E)-but-2-enedioic acid under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling process. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The piperazine moiety can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.

    Reduction: The unsaturated dicarboxylic acid can be reduced to its corresponding diol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the piperazine derivative can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions include N-oxides, diols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may act as a ligand for certain receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid derivatives: These compounds share the unsaturated dicarboxylic acid moiety and exhibit similar reactivity in chemical reactions.

    Piperazine derivatives: Compounds with substituted piperazine rings, such as 1-(4-benzylpiperazin-1-yl)ethanone, share structural similarities and potential biological activities.

Uniqueness

What sets (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine apart is its combined structural features, which allow for unique interactions and applications not observed in simpler derivatives. Its dual functionality as both an unsaturated acid and a substituted piperazine makes it a versatile and valuable compound in various scientific fields.

Properties

CAS No.

65935-53-7

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylmethyl)-4-phenylpiperazine

InChI

InChI=1S/C23H28N2.C4H4O4/c1-2-8-20(9-3-1)25-14-12-24(13-15-25)17-23-21-10-4-6-18(21)16-19-7-5-11-22(19)23;5-3(6)1-2-4(7)8/h1-3,8-9,16H,4-7,10-15,17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KBJPTKHNHLTMIV-WLHGVMLRSA-N

Isomeric SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)CN4CCN(CC4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)CN4CCN(CC4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.